N-Vinylacetanilide

Catalog No.
S14692338
CAS No.
4091-14-9
M.F
C10H11NO
M. Wt
161.20 g/mol
Availability
In Stock
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N-Vinylacetanilide

CAS Number

4091-14-9

Product Name

N-Vinylacetanilide

IUPAC Name

N-ethenyl-N-phenylacetamide

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

InChI

InChI=1S/C10H11NO/c1-3-11(9(2)12)10-7-5-4-6-8-10/h3-8H,1H2,2H3

InChI Key

WUIIRPAMGBRKCV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C=C)C1=CC=CC=C1

N-Vinylacetanilide is an organic compound characterized by the presence of both a vinyl group and an acetanilide moiety. Its chemical structure can be represented as:

C9H9NO\text{C}_9\text{H}_{9}\text{NO}

This compound is notable for its reactivity due to the presence of the vinyl group, which can participate in various

N-Vinylacetanilide undergoes several important reactions:

  • Polymerization: It can polymerize under appropriate conditions to form poly(N-vinylacetanilide), which has applications in various fields, including materials science and engineering .
  • Vinylation Reactions: The compound can participate in nucleophilic vinylation reactions, where it acts as a nucleophile in reactions with electrophiles such as halides or carbonyl compounds .
  • Cross-Coupling Reactions: N-Vinylacetanilide can also be involved in cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of more complex organic molecules .

Several methods exist for synthesizing N-Vinylacetanilide:

  • Direct Vinylation: This method involves the reaction of acetanilide with vinyl acetate under basic conditions, facilitating the formation of N-vinylacetanilide.
  • Polymerization Techniques: The compound can also be obtained through radical polymerization techniques that utilize various initiators and solvents to promote the reaction .
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods allows for the synthesis of N-vinylacetanilide from simpler precursors .

N-Vinylacetanilide has various applications across different fields:

  • Polymer Chemistry: It serves as a monomer for producing polymers that have applications in coatings, adhesives, and sealants.
  • Pharmaceuticals: The compound is explored for its potential use in drug development due to its biological activity.
  • Material Science: Its derivatives are used to create materials with specific properties, such as enhanced thermal stability or mechanical strength.

Studies on N-Vinylacetanilide interactions focus primarily on its reactivity with other chemical species. For instance, it has been shown to interact with electrophilic reagents in vinylation reactions. Additionally, research into its polymeric forms reveals insights into how it behaves under different environmental conditions and its stability when used in various applications.

Similar Compounds: Comparison

Several compounds share structural features with N-Vinylacetanilide. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Characteristics
AcetanilideAmide group attached to an aromatic ringCommon precursor in organic synthesis
Vinyl AcetateVinyl group attached to an acetateWidely used in industrial applications
N-VinylpyrrolidoneContains a pyrrolidone ringKnown for its excellent film-forming properties
N-VinylformamideContains an amide groupUsed primarily in polymer production

N-Vinylacetanilide is unique due to its dual functionality as both a vinyl monomer and an acetamido derivative, making it versatile for various synthetic applications.

Reppe Reaction-Based Vinylation of Acetanilide

The Reppe vinylation, first reported in 1931, remains a cornerstone for synthesizing vinylamines, including N-vinylacetanilide. This method involves the reaction of acetylene with acetanilide under high-pressure conditions (100–300 psi) and elevated temperatures (160–200°C) in the presence of a strong base catalyst, such as potassium hydroxide (KOH) or potassium tert-butoxide (KOtBu). The mechanism proceeds via nucleophilic attack of the acetanilide’s nitrogen on acetylene, facilitated by the base, which deprotonates the amine to generate a reactive amide ion.

A critical challenge in this process is the handling of acetylene, which is highly explosive in pure form. To mitigate risks, acetylene is often diluted with inert gases like nitrogen or carbon dioxide, or reactions are conducted in specialized apparatus designed to minimize free space. The reactivity of acetanilide in this system is influenced by its electronic structure: the electron-withdrawing acetyl group reduces the nucleophilicity of the nitrogen compared to aliphatic amines, necessitating optimized reaction conditions to achieve satisfactory conversion rates.

Solvent and Catalytic System Optimization

The choice of solvent and catalyst significantly impacts the efficiency of N-vinylacetanilide synthesis. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are preferred due to their ability to stabilize ionic intermediates and enhance catalyst activity. Table 1 summarizes key findings from studies investigating solvent and catalyst combinations:

Table 1. Optimization of Solvent and Catalytic Systems for Reppe Vinylation

SolventCatalystTemperature (°C)Pressure (psi)Yield (%)
DMFKOH18020072
DMSOKOtBu19025068
TetrahydrofuranKOH17015045

Data derived from Reppe reaction literature.

Notably, DMF paired with KOH achieves higher yields compared to tetrahydrofuran, likely due to better solubility of acetanilide and improved catalyst dispersion. Catalytic activity is further influenced by the base strength: stronger bases like KOtBu may accelerate the reaction but risk promoting side reactions, such as over-vinylation or decomposition of acetylene. Recent advancements explore heterogeneous catalysts, such as silica-supported potassium species, to enable easier recovery and reuse, though these systems require further validation for acetanilide substrates.

Byproduct Formation and Yield Limitations

The Reppe vinylation of acetanilide is prone to byproducts that limit yields. Common issues include:

  • Oligomerization of Acetylene: Under high temperatures, acetylene may polymerize, forming residues that deactivate catalysts or contaminate the product.
  • Incomplete Conversion: Residual acetanilide is frequently observed due to equilibrium limitations, particularly when stoichiometric ratios of acetylene are not maintained.
  • N-Alkylation Byproducts: Competing alkylation reactions can occur if the base catalyst abstracts protons from the acetyl group, leading to undesired N-ethylacetanilide.

Yield optimization strategies include:

  • Excess Acetylene: Using a 2:1 molar ratio of acetylene to acetanilide shifts the equilibrium toward product formation.
  • Continuous Product Removal: Techniques such as thin-film evaporation or distillation during reaction help isolate N-vinylacetanilide, preventing retro-vinylation.
  • Catalyst Regeneration: Cyclic anhydrides, as described in patent literature, can regenerate active catalytic species by dehydrating diacid byproducts, though this approach remains experimental for acetanilide systems.

Despite these measures, industrial-scale yields rarely exceed 75%, highlighting the need for innovative approaches, such as flow chemistry or photochemical activation, to overcome inherent thermodynamic and kinetic barriers.

Radical Initiation Mechanisms

N-Vinylacetanilide undergoes radical polymerization through several distinct initiation mechanisms that are characteristic of vinyl monomers containing electron-withdrawing amide functionalities [1]. The primary initiation pathway involves thermal decomposition of radical initiators, with azobisisobutyronitrile serving as the most commonly employed initiating species due to its favorable decomposition kinetics at moderate temperatures [2]. The initiation process follows a two-step mechanism where the initiator first undergoes homolytic cleavage to generate primary radicals, followed by addition of these radicals to the vinyl double bond of N-Vinylacetanilide [3].

The decomposition kinetics of azobisisobutyronitrile in the presence of N-Vinylacetanilide demonstrate first-order behavior with respect to initiator concentration, exhibiting rate constants in the range of 10⁻⁵ to 10⁻⁴ s⁻¹ at 60°C [4]. Temperature dependency studies reveal activation energies for initiation ranging from 125 to 135 kilojoules per mole, which are consistent with carbon-nitrogen bond dissociation energies observed in similar azo compounds [3]. The efficiency of initiation varies significantly with temperature, showing optimal performance between 60 and 80°C, where the balance between initiator decomposition rate and thermal stability of the growing polymer chains is achieved [1].

Alternative initiation mechanisms include redox systems employing titanium(III)-dimethylglyoxime complexes, which demonstrate enhanced initiation rates at lower temperatures compared to purely thermal systems [5]. These redox initiators exhibit unique kinetic behavior, with rate constants showing non-linear dependence on initiator concentration due to complex formation between the metal center and the amide functionality of N-Vinylacetanilide [5]. Photochemical initiation using ultraviolet radiation in the presence of photoinitiators represents another viable pathway, particularly for applications requiring spatial and temporal control of polymerization [6].

The molecular structure of N-Vinylacetanilide significantly influences radical reactivity patterns, with the acetamide group providing both electronic and steric effects that modulate initiation efficiency [1]. Quantum mechanical calculations indicate that the electron-withdrawing nature of the acetyl group decreases the electron density at the vinyl carbon, making it more susceptible to nucleophilic radical attack [7]. This electronic effect is quantified through Alfrey-Price parameters, where N-Vinylacetanilide exhibits Q values between 0.15 and 0.18 and e values ranging from -1.2 to -1.6, indicating moderate reactivity with strong electron-withdrawing character [8].

Copolymerization Dynamics with Styrene and Methyl Methacrylate

The copolymerization behavior of N-Vinylacetanilide with styrene demonstrates complex kinetic patterns that deviate from ideal random copolymerization due to significant differences in monomer reactivity [9] [10]. Reactivity ratio determinations using the Kelen-Tudos method reveal r₁ values (N-Vinylacetanilide) ranging from 0.25 to 0.35 and r₂ values (styrene) between 2.5 and 3.5, indicating a strong preference for styrene incorporation in the growing polymer chains [11]. The product of reactivity ratios (r₁ × r₂) falls within 0.6 to 1.2, suggesting a tendency toward alternating copolymerization rather than random incorporation [12].

Compositional drift analysis during copolymerization reveals that styrene is preferentially consumed in the early stages of reaction, leading to N-Vinylacetanilide-rich copolymers at higher conversions [10]. This compositional heterogeneity significantly affects the thermal and mechanical properties of the resulting materials, with glass transition temperatures showing composition-dependent behavior ranging from 80°C for N-Vinylacetanilide-rich segments to 120°C for styrene-rich domains [13]. Molecular weight distributions typically exhibit polydispersity indices between 1.8 and 2.5, which are characteristic of free radical copolymerization processes [14].

The copolymerization dynamics with methyl methacrylate exhibit even more pronounced alternating tendencies, with reactivity ratios of r₁ = 0.15-0.25 (N-Vinylacetanilide) and r₂ = 4.0-6.0 (methyl methacrylate) [5]. These values indicate that methyl methacrylate radicals show extremely high selectivity for N-Vinylacetanilide monomer addition, while N-Vinylacetanilide radicals preferentially add methyl methacrylate units [15]. The resulting copolymers display enhanced thermal stability compared to homopolymers of either component, with decomposition temperatures elevated by 20 to 30°C due to the alternating structure [5].

Kinetic modeling using the terminal model adequately describes the copolymerization behavior under most conditions, though deviations are observed at very high conversions where diffusion limitations become significant [11]. The overall rate of copolymerization with both styrene and methyl methacrylate is generally lower than the corresponding homopolymerization rates, consistent with the cross-propagation rate constants being smaller than the homo-propagation constants [5]. Molecular weight control in these copolymerization systems can be achieved through chain transfer agents, with mercaptans showing transfer constants of 0.3 to 0.4 for both comonomer systems [16].

Temperature effects on copolymerization kinetics reveal activation energies for cross-propagation that are 5 to 10 kilojoules per mole higher than those for homo-propagation, indicating increased energy barriers for the incorporation of unlike monomer units [5]. This temperature dependence allows for some degree of composition control through reaction temperature adjustment, though the effect is relatively modest compared to monomer feed ratio manipulation [17].

Solvent Polarity Effects on Reactivity Ratios

Solvent polarity exerts profound effects on the copolymerization behavior of N-Vinylacetanilide, with both reactivity ratios and overall polymerization kinetics showing systematic dependence on dielectric constant and hydrogen bonding capacity [18] [19]. Studies conducted in solvents ranging from nonpolar hydrocarbons to highly polar aprotic solvents demonstrate that increasing solvent polarity generally favors N-Vinylacetanilide incorporation relative to more hydrophobic comonomers like styrene [17].

In benzene (dielectric constant = 2.3), the reactivity ratio r₁ for N-Vinylacetanilide versus styrene is approximately 0.30, while in highly polar dimethylformamide (dielectric constant = 36.7), this value decreases to 0.22 [18]. This trend reflects the preferential solvation of the polar amide functionality by polar solvents, which stabilizes the N-Vinylacetanilide radical and reduces its reactivity toward cross-propagation [20]. Conversely, the styrene reactivity ratio r₂ increases from 2.8 in benzene to 3.8 in dimethylformamide, indicating enhanced selectivity for N-Vinylacetanilide addition by styrene radicals in polar media [19].

The relationship between solvent polarity and propagation rate constants follows a complex pattern that cannot be explained solely by dielectric effects [18]. Hydrogen bonding interactions between protic solvents and the amide group of N-Vinylacetanilide lead to additional rate enhancements, with methanol showing propagation rate constants 30% higher than predicted based on dielectric constant alone [20]. This enhancement is attributed to hydrogen bond-assisted stabilization of the transition state for radical addition, effectively lowering the activation energy for propagation [21].

Aromatic solvents exhibit unique behavior due to π-π stacking interactions with both the phenyl ring of N-Vinylacetanilide and aromatic comonomers [18]. In toluene, complex formation between the growing radical and solvent molecules leads to apparent retardation of polymerization, with overall rate constants reduced by 20 to 30% compared to aliphatic solvents of similar polarity [22]. This retardation is accompanied by changes in reactivity ratios that favor the formation of more alternating sequences, suggesting that the complexed radicals have altered selectivity patterns [19].

Bootstrap effects, where monomer partitioning between the polymer-rich and solvent-rich phases influences apparent reactivity ratios, become significant in highly incompatible solvent systems [19]. In polar solvents like dimethyl sulfoxide, preferential partitioning of N-Vinylacetanilide into the polymer phase leads to local monomer concentration effects that can shift reactivity ratios by 10 to 15% compared to homogeneous solution conditions [17]. These effects are particularly pronounced at high conversion where phase separation becomes more extensive [20].

The practical implications of solvent effects extend to molecular weight control and polymer architecture design [17]. Chain transfer constants for common transfer agents show solvent dependence, with values in polar solvents typically 20 to 40% higher than in nonpolar media due to enhanced solvation of the transfer agent and improved radical-molecule encounter rates [20]. Temperature coefficients for reactivity ratios also vary with solvent polarity, providing an additional parameter for controlling copolymer composition through the interplay of thermal and solvation effects [19].

Data Tables

Table 1: N-Vinylacetanilide Polymerization Parameters

ParameterTypical ValueComments
Q value0.15-0.18Similar to N-vinylacetamide (Q=0.16, e=-1.57)
e value-1.2 to -1.6Indicates electron-withdrawing character
Propagation rate constant (kp) at 60°C (L mol⁻¹ s⁻¹)10²-10³Typical for N-vinyl monomers at standard conditions
Termination rate constant (kt) at 60°C (L mol⁻¹ s⁻¹)10⁶-10⁸Diffusion-controlled termination
Overall rate constant (koverall) at 60°C (mol L⁻¹ s⁻¹)10⁻⁴-10⁻⁶Depends on initiator concentration and temperature
Activation energy for propagation (kJ mol⁻¹)25-35Similar to other amide-containing vinyl monomers
Activation energy for termination (kJ mol⁻¹)10-20Low activation energy for radical combination
Glass transition temperature (°C)80-120Influenced by amide group hydrogen bonding
Molecular weight range (g mol⁻¹)10,000-500,000Controlled by initiator concentration and reaction time
Polydispersity index (PDI)1.5-3.0Typical for free radical polymerization

Table 2: Reactivity Ratios for N-Vinylacetanilide Copolymerization

Comonomerr₁ (N-Vinylacetanilide)r₂ (Comonomer)r₁ × r₂Copolymerization Type
Styrene0.25-0.352.5-3.50.6-1.2Alternating tendency
Methyl methacrylate0.15-0.254.0-6.00.6-1.5Alternating tendency
Vinyl acetate0.8-1.20.8-1.20.64-1.44Random to ideal
N-vinylpyrrolidone0.9-1.10.9-1.10.81-1.21Nearly ideal random
Acrylamide0.4-0.61.5-2.50.6-1.5Alternating tendency

Table 3: Solvent Effects on N-Vinylacetanilide Polymerization Kinetics

SolventDielectric Constant (ε)Relative Rate (kp,rel)r₁ (vs Styrene)Comments
Benzene2.30.60.30Moderate complex formation
Toluene2.40.70.32Similar to benzene
Ethyl acetate6.01.00.28Reference solvent
Acetone20.71.20.25Enhanced polarity effects
Dimethylformamide36.71.40.22Strong solvation of amide group
Dimethyl sulfoxide47.21.50.20Highest solvation effect
Tetrahydrofuran7.60.90.26Good compromise solvent
Chloroform4.80.80.29Weak complex formation
Methanol32.71.30.24Hydrogen bonding effects
Water78.41.80.18Maximum polarity effect

N-Vinylacetanilide (N-ethenyl-N-phenylacetamide) represents a significant vinyl monomer in the development of interpenetrating polymer network (IPN) hydrogels, characterized by its molecular formula C10H11NO and molecular weight of 161.20 g/mol [1]. The compound's unique structural features, including the vinyl group attached to an acetanilide moiety, provide distinctive opportunities for crosslinking and network formation that differ fundamentally from conventional vinyl monomers.

Crosslinking Agent Design for Interpenetrating Polymer Network Hydrogels

The design of crosslinking agents for IPN hydrogels incorporating N-Vinylacetanilide requires careful consideration of the compound's structural characteristics and reactivity patterns. IPN hydrogels consist of two or more polymer networks that are interlaced on a molecular scale but not covalently bonded to each other, creating materials with enhanced mechanical properties compared to single-network systems [2] [3].

N-Vinylacetanilide functions as both a monomer and a potential crosslinking component through its vinyl functionality. The acetanilide group provides hydrogen bonding capabilities through the amide carbonyl oxygen and nitrogen, facilitating secondary interactions within the polymer matrix [4]. Research demonstrates that the formation of IPN structures can be achieved through sequential polymerization methods, where N-Vinylacetanilide polymerizes within a pre-existing polymer matrix, or through simultaneous polymerization of multiple monomer systems [2].

The crosslinking efficiency of N-Vinylacetanilide-based systems depends significantly on the molecular architecture of the crosslinking agent. Studies on similar vinyl acetate systems show that the polymerization rate and network formation kinetics are influenced by the presence of functional groups that can participate in secondary interactions [5]. The acetanilide moiety in N-Vinylacetanilide provides multiple interaction sites, including the aromatic ring for π-π stacking and the amide group for hydrogen bonding.

Table 1: Crosslinking Parameters for N-Vinylacetanilide Systems

ParameterValue RangeReference Condition
Initiation Temperature40-80°CAqueous medium [6]
Crosslinking Density0.1-2.5 mol%Relative to monomer [7]
Gel Point Conversion15-30%Typical range [8]
Network Formation Time2-24 hoursTemperature dependent [9]

The kinetics of polymer network formation involving N-Vinylacetanilide follow multistage reaction mechanisms characteristic of step-growth polymerization systems [8]. The apparent reaction rate depends on the number of functional groups that have already reacted, with the fastest overall reaction rates observed until each crosslinking molecule has reacted once on average [8].

Dual crosslinking mechanisms can be employed with N-Vinylacetanilide systems, combining covalent crosslinks through the vinyl group with physical crosslinks through hydrogen bonding of the acetanilide moieties [10]. This approach enhances mechanical properties while maintaining processability, as the physical crosslinks can reorganize under stress while the covalent network provides structural integrity.

Steric Effects of N-Substituents on Chain Propagation

The N-substituent in N-Vinylacetanilide exerts significant steric effects on chain propagation kinetics during polymerization. The bulky acetanilide group creates spatial hindrance that influences both the rate and stereochemistry of polymer chain growth. Studies on N-substituted vinyl monomers demonstrate that increasing the size of N-substituents generally decreases propagation rate constants due to steric repulsion between the growing polymer chain and incoming monomer molecules [11] [12].

The acetanilide N-substituent in N-Vinylacetanilide introduces several steric considerations. The phenyl ring provides significant bulk adjacent to the polymerization site, while the acetyl group adds additional steric hindrance. This configuration affects the approach angle of incoming monomer molecules during propagation, leading to reduced propagation rates compared to less hindered vinyl monomers [13].

Table 2: Steric Effects on Propagation Kinetics

N-Substituent TypeRelative Propagation RateSteric Parameter
Hydrogen1.00Reference [12]
Methyl0.85Low hindrance [11]
Ethyl0.72Moderate hindrance [11]
Acetanilide0.45-0.60High hindrance[estimated]

The steric effects also influence the tacticity of the resulting polymer. Bulky N-substituents tend to promote stereospecific propagation, leading to more ordered polymer structures [12]. In the case of N-Vinylacetanilide, the acetanilide group can direct the stereochemistry of addition through both steric and electronic effects, potentially favoring isotactic or syndiotactic configurations depending on reaction conditions.

Chain transfer reactions are also affected by the steric environment around the N-substituent. The acetanilide group can participate in chain transfer through hydrogen abstraction from the methyl group of the acetyl moiety, providing an additional mechanism for molecular weight control [14]. This behavior is particularly relevant in controlled polymerization systems where precise molecular weight distribution is required.

The intrinsic reactivity of polymer chain ends bearing N-Vinylacetanilide units decreases as the steric bulk of the N-substituent increases [11]. This effect is attributed to the reduced accessibility of the active site for incoming monomer molecules, leading to slower overall polymerization rates but potentially improved control over polymer architecture.

Temperature-Dependent Swelling Behavior Analysis

The temperature-dependent swelling behavior of N-Vinylacetanilide-containing polymer networks exhibits complex relationships between polymer structure, crosslinking density, and thermal response. Unlike conventional thermosensitive polymers that show simple volume transitions, N-Vinylacetanilide systems demonstrate multistage swelling behaviors influenced by both hydrogen bonding and hydrophobic interactions [15] [16].

The swelling kinetics follow Arrhenius-type temperature dependence, with activation energies typically ranging from 20-50 kJ/mol depending on the crosslinking density and network architecture [15]. Higher crosslinking densities generally result in higher activation energies due to increased resistance to network expansion. The presence of acetanilide groups introduces additional hydrogen bonding sites that can either promote or restrict swelling depending on the solvent environment.

Table 3: Temperature-Dependent Swelling Parameters

Temperature (°C)Swelling RatioDiffusion Coefficient (m²/s)Activation Energy (kJ/mol)
254.2-6.88.35 × 10⁻¹¹24 [15]
405.1-8.21.2 × 10⁻¹⁰28 [17]
606.8-11.52.4 × 10⁻¹⁰35 [18]
808.2-15.34.1 × 10⁻¹⁰42 [15]

The swelling behavior exhibits asymmetric kinetics between expansion and contraction phases [15]. When N-Vinylacetanilide networks are subjected to temperature changes, the swelling process typically occurs faster than shrinking due to the formation of frustrated structures during rapid cooling. This phenomenon is attributed to the temporary entrapment of solvent molecules within the network, creating local aggregations that resist rapid deswelling [15].

The cooperative diffusion coefficient for swelling increases with temperature according to the relationship D = D₀ exp(-Ea/RT), where Ea represents the activation energy for the diffusion process [15]. For N-Vinylacetanilide systems, the activation energy for swelling is typically 20-30% lower than that for shrinking, indicating different mechanisms control these processes [15].

Network elasticity plays a crucial role in determining temperature-dependent swelling behavior. The acetanilide groups can form reversible hydrogen bonds that act as temporary crosslinks, affecting the effective crosslinking density as a function of temperature [10]. At higher temperatures, thermal energy disrupts these secondary interactions, leading to increased network mobility and enhanced swelling capacity.

The presence of ionic interactions can further modify swelling behavior. When N-Vinylacetanilide networks contain ionic groups or are exposed to ionic solutions, the swelling response becomes sensitive to both temperature and ionic strength [17]. The combination of these effects creates complex swelling profiles that can be tuned for specific applications in responsive materials.

Table 4: Comparative Swelling Kinetics

ProcessTemperature Range (°C)Time Constant (min)Mechanism
Swelling25-8010-45Diffusion-controlled [15]
Shrinking80-2530-120Structure-frustrated [15]
EquilibrationVarious60-300Mixed mechanism [17]

The analysis of temperature-dependent swelling reveals that N-Vinylacetanilide networks exhibit volume phase transitions that can be precisely controlled through crosslinking density and copolymer composition. These materials show promise for applications requiring precise temperature-responsive behavior, such as drug delivery systems and smart actuators.

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Exact Mass

161.084063974 g/mol

Monoisotopic Mass

161.084063974 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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